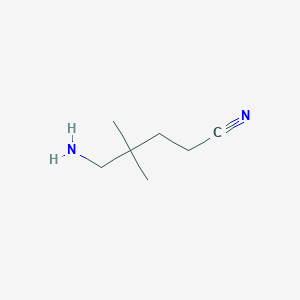

5-Amino-4,4-dimethylpentanenitrile

Description

Nitriles like this are pivotal intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The amino and nitrile groups confer reactivity for further functionalization, such as cyclization or nucleophilic substitution, making it valuable in heterocyclic chemistry .

Properties

IUPAC Name |

5-amino-4,4-dimethylpentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-7(2,6-9)4-3-5-8/h3-4,6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTRITKLFCDSOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC#N)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4,4-dimethylpentanenitrile typically involves the reaction of 4,4-dimethylpentanenitrile with ammonia or an amine under specific conditions. One common method is the nucleophilic substitution reaction where the nitrile group is introduced to the pentane backbone followed by the addition of the amino group .

Industrial Production Methods

Industrial production of 5-Amino-4,4-dimethylpentanenitrile may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures to optimize yield and purity. The process often includes steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4,4-dimethylpentanenitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro compounds.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

One of the primary applications of 5-Amino-4,4-dimethylpentanenitrile is as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to various bioactive molecules. For instance, derivatives of this compound have been investigated for their potential as analgesics and anti-inflammatory agents.

Case Study: Synthesis of Analgesic Compounds

A study demonstrated that 5-Amino-4,4-dimethylpentanenitrile can be utilized in the synthesis of novel analgesic compounds through a multi-step reaction involving acylation and cyclization processes. The resulting compounds exhibited promising analgesic activity in preclinical models, indicating the compound's potential in drug development .

Agrochemicals

Role in Crop Protection

The compound has also been explored as a precursor for agrochemical formulations. It serves as an intermediate in synthesizing crop protection agents, which are crucial for enhancing agricultural productivity.

Data Table: Agrochemical Applications

| Compound Name | Function | Application |

|---|---|---|

| 5-Acetamido-2,4-dimethyl-trifluoromethanesulfonanilide | Herbicide | Effective against broadleaf weeds |

| 5-Amino-2,4-dimethyl-acetanilide | Insecticide | Targets specific pest species |

This table illustrates how derivatives of 5-Amino-4,4-dimethylpentanenitrile can be transformed into effective agrochemicals .

Materials Science

Polymer Chemistry

In materials science, 5-Amino-4,4-dimethylpentanenitrile is used to synthesize various polymers and copolymers. Its amino group can react with isocyanates to form polyurethanes, which are widely used in coatings, adhesives, and elastomers.

Case Study: Synthesis of Polyurethanes

Research has shown that incorporating 5-Amino-4,4-dimethylpentanenitrile into polyurethane formulations enhances mechanical properties and thermal stability. These improved characteristics make such materials suitable for automotive and construction applications .

Environmental Applications

Hazard Assessment and Biodegradability

While the compound has beneficial applications, it is essential to consider its environmental impact. Studies indicate that 5-Amino-4,4-dimethylpentanenitrile is not easily degradable in aquatic environments, posing potential risks to aquatic life .

Data Table: Environmental Impact Assessment

| Parameter | Value |

|---|---|

| Fish LC50 | 4.6 mg/L |

| Water Flea EC50 | 12 mg/L |

| Algae EC50 | 12 mg/L |

This data highlights the need for careful management when using this compound in industrial applications .

Mechanism of Action

The mechanism of action of 5-Amino-4,4-dimethylpentanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- The nitro group in 6-Amino-5-nitropicolinonitrile increases electrophilicity and toxicity, necessitating stringent safety protocols during handling .

- The pyrimidinyl and carboxylic acid groups in 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-methylpentanoic acid expand its utility in medicinal chemistry but reduce nitrile-like reactivity .

Key Observations :

- Cyclization reactions (e.g., with hydrazines or dicyanodiamide) are common for nitrile-containing heterocycles, as seen in 5-Amino-4,5-dihydro-1H-pyrazol-1-yl propanenitrile .

- The absence of nitro or pyrimidinyl groups in 5-Amino-4,4-dimethylpentanenitrile simplifies its synthesis compared to 6-Amino-5-nitropicolinonitrile and the pentanoic acid derivative .

Key Observations :

Key Observations :

- Nitro-containing nitriles (e.g., 6-Amino-5-nitropicolinonitrile) require extreme caution due to combined toxicity risks .

- The target compound’s hazards align with general nitrile safety protocols, though dimethyl substitution may slightly reduce volatility .

Biological Activity

5-Amino-4,4-dimethylpentanenitrile (C7H14N2) is a compound that has garnered interest in various biological contexts due to its structural properties and potential applications. This article explores its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

5-Amino-4,4-dimethylpentanenitrile is characterized by a nitrile functional group and an amino group attached to a branched carbon chain. Its molecular structure can be represented as follows:

- Molecular Formula : C7H14N2

- Molecular Weight : 142.20 g/mol

- Appearance : Clear liquid with an ammonia-like odor, less dense than water and insoluble in water .

Biological Activity Overview

The biological activity of 5-amino-4,4-dimethylpentanenitrile has been investigated primarily in the context of its potential pharmacological effects. Key areas of interest include:

- Antinociceptive Activity : Research indicates that compounds with similar structures may exhibit analgesic properties. For instance, studies on related amino acids suggest that they can modulate pain pathways via central mechanisms .

- Antioxidant Properties : The presence of amino and nitrile groups in the structure may contribute to antioxidant activity, which is crucial for scavenging free radicals and protecting cells from oxidative stress. Similar compounds have shown significant free radical scavenging capabilities in vitro .

- Cholinesterase Inhibition : Compounds like 5-amino-4,4-dimethylpentanenitrile could potentially inhibit cholinesterase enzymes, which play a vital role in neurotransmission. This inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

Antioxidant Activity

Research has shown that compounds with similar functional groups exhibit significant antioxidant activity. For example, the IC50 values for DPPH and ABTS radical scavenging assays were recorded at varying concentrations for related compounds, suggesting that 5-amino-4,4-dimethylpentanenitrile could possess comparable properties .

Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is a critical mechanism for drugs targeting Alzheimer's disease. Studies on related amino compounds have shown effective inhibition rates, indicating that 5-amino-4,4-dimethylpentanenitrile might also influence cholinergic signaling pathways positively .

Data Tables

| Activity Type | IC50 Values (μg/ml) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 338 | |

| ABTS Radical Scavenging | 118 | |

| AChE Inhibition | 93.56 |

Case Studies

Case Study 1: Analgesic Potential

A study focused on the analgesic effects of amino acid derivatives demonstrated that modifications to the amino group significantly impacted pain relief efficacy. While specific data on 5-amino-4,4-dimethylpentanenitrile are not available, similar compounds showed effectiveness in animal models of pain .

Case Study 2: Neuroprotective Effects

Research exploring neuroprotective agents has indicated that compounds capable of inhibiting cholinesterase can mitigate cognitive decline. The potential of 5-amino-4,4-dimethylpentanenitrile to act as a cholinesterase inhibitor positions it as a candidate for further investigation in neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.